
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- is a synthetic organic compound that features a deuterium-labeled butanone backbone with a methylnitrosoamino group and a pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- typically involves the following steps:
Deuterium Labeling:
Formation of Methylnitrosoamino Group: This step involves the nitration of a suitable precursor followed by reduction to form the nitroso group.
Attachment of Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a labeled compound in tracer studies to investigate reaction mechanisms.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitroso group may participate in redox reactions, while the pyridinyl group can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-Butanone-4,4-d2: A deuterium-labeled butanone without additional substituents.
4-(Methylnitrosoamino)-1-(3-pyridinyl)-butanone: A similar compound without deuterium labeling.
Uniqueness
1-Butanone-4,4-d2, 4-(methylnitrosoamino)-1-(3-pyridinyl)- is unique due to the combination of deuterium labeling, nitroso group, and pyridinyl substituent, which confer distinct chemical and biological properties.
Properties
CAS No. |
86270-91-9 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-(1,1-dideuterio-4-oxo-4-pyridin-3-ylbutyl)-N-methylnitrous amide |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i7D2 |
InChI Key |
FLAQQSHRLBFIEZ-RJSZUWSASA-N |
Isomeric SMILES |
[2H]C([2H])(CCC(=O)C1=CN=CC=C1)N(C)N=O |
Canonical SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



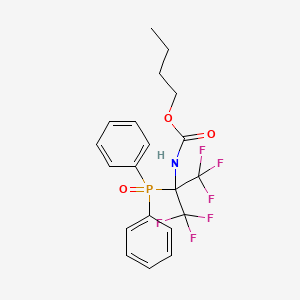

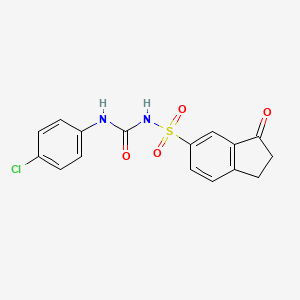

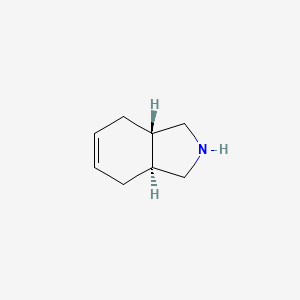

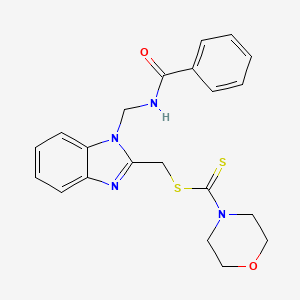
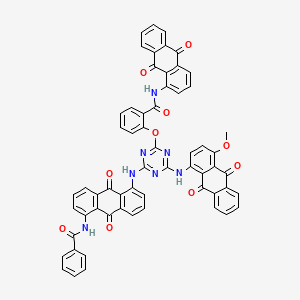
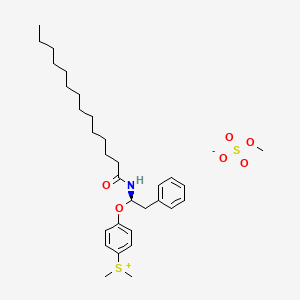
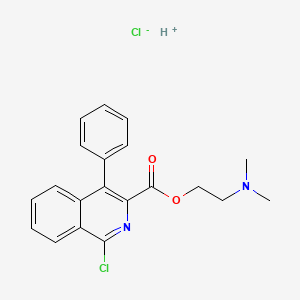

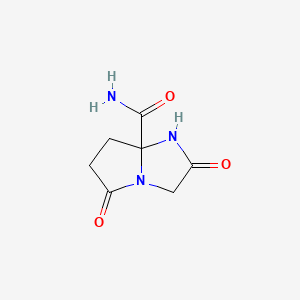
![2-[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B15189832.png)
